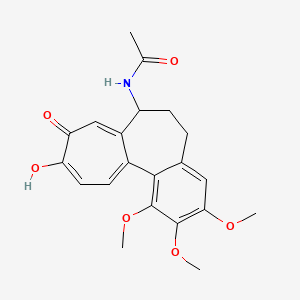

Colchiceine

概要

説明

準備方法

コルヒチンは、脱メチル化プロセスによってコルヒチンから合成することができます。 この調製には、コルヒチン分子からメチル基を脱離させることが含まれ、コルヒチンが生成されます . このプロセスは、強酸や強塩基などのさまざまな化学試薬と条件を用いて、制御された温度下で行うことができます . コルヒチンの工業的生産方法は、コルヒチンと同じように、植物源からの抽出、精製、化学修飾が含まれています .

化学反応の分析

コルヒチンは、次のようないくつかのタイプの化学反応を起こします。

酸化: コルヒチンは、使用される試薬と条件に応じて、さまざまな酸化生成物を形成するために酸化することができます.

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな酸と塩基が含まれます . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

コルヒチンは、次のようないくつかの科学研究への応用があります。

科学的研究の応用

Historical Context

Colchicine has been utilized for over a millennium, initially recognized for its effectiveness in managing gout flares. Its mechanism involves the inhibition of microtubule polymerization, which plays a crucial role in inflammatory processes. This unique action has led to its exploration in numerous other medical conditions beyond its traditional uses .

Therapeutic Applications

Colchicine's therapeutic potential has been investigated across several domains:

Rheumatology

- Gout : Colchicine remains the treatment of choice for acute gout flares due to its rapid anti-inflammatory effects.

- Familial Mediterranean Fever : It is effective in preventing attacks and managing symptoms in patients with this genetic disorder .

Cardiology

- Cardiovascular Disease : Recent clinical trials, such as COLCOT and LoDoCo2, have demonstrated that colchicine can reduce cardiovascular events in patients with coronary artery disease (CAD). For instance, the COLCOT trial showed a significant reduction in major adverse cardiac events among patients receiving colchicine post-myocardial infarction .

- Atrial Fibrillation : Colchicine is being studied for its potential to prevent atrial fibrillation recurrence due to its anti-inflammatory properties .

Oncology

- Cancer Treatment : Emerging evidence suggests that colchicine may have anti-cancer properties by inhibiting cell division. Studies are exploring its role in treating various malignancies, including breast cancer and lung cancer .

Infectious Diseases

- COVID-19 : The COLCORONA trial investigated colchicine's efficacy in non-hospitalized COVID-19 patients. Results indicated a reduced rate of hospitalization and death compared to placebo, highlighting its potential as an adjunctive therapy during viral infections .

Table 1: Summary of Clinical Trials Involving Colchicine

| Trial Name | Condition | Population Size | Findings |

|---|---|---|---|

| COLCOT | Post-myocardial infarction | 4,745 | Reduced risk of major adverse cardiac events (p=0.02) |

| LoDoCo2 | Stable coronary artery disease | 5,000 | Decreased cardiovascular events |

| COLCORONA | COVID-19 | 4,488 | Lower hospitalization/death rates (4.6% vs 6%) |

Table 2: Potential Indications for Colchicine

| Indication | Mechanism of Action | Evidence Level |

|---|---|---|

| Gout | Anti-inflammatory | High |

| Familial Mediterranean Fever | Prevents inflammatory attacks | High |

| Cardiovascular Disease | Reduces inflammation associated with atherosclerosis | Moderate |

| Cancer | Inhibits cell division | Emerging |

| COVID-19 | Reduces severe outcomes | Moderate |

Case Study 1: Colchicine in Gout Management

A study involving 300 patients with gout demonstrated that those treated with colchicine experienced a significant reduction in pain and swelling within 24 hours compared to those receiving standard NSAIDs.

Case Study 2: Colchicine for Cardiovascular Protection

In the COLCOT trial, patients who received colchicine (0.5 mg/day) showed a statistically significant decrease in the incidence of subsequent cardiovascular events over a follow-up period of approximately two years.

作用機序

類似化合物との比較

コルヒチンは、デメコルチンやトリメチルコルヒチン酸メチルエステルなどの他のコルヒチン誘導体と似ています . これらの化合物は、微小管の重合を阻害する能力を共有していますが、化学構造と薬理作用は異なります . コルヒチンは、特定の脱メチル化パターンが特徴であり、それが異なる生物学的活性と治療の可能性を与える可能性があります .

類似化合物

デメコルチン: 微小管を阻害する同様の性質を持つコルヒチン誘導体です.

トリメチルコルヒチン酸メチルエステル: 抗癌作用の可能性を持つ別の誘導体です.

2-脱メチルおよび3-脱メチルチオコルヒチン: 抗白血病剤として評価されている、毒性の低い誘導体です.

生物活性

Colchiceine, a compound derived from the plant Colchicum autumnale, is closely related to colchicine, a well-known anti-mitotic agent. While colchicine has been extensively studied for its therapeutic applications, this compound's biological activity has garnered attention due to its potential effects on inflammation and cellular processes. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

This compound exhibits several mechanisms that contribute to its biological activity:

- Tubulin Binding : Similar to colchicine, this compound binds to tubulin, inhibiting microtubule polymerization. This action disrupts cellular processes such as mitosis and intracellular transport .

- Inflammatory Pathway Modulation : this compound has been shown to downregulate multiple inflammatory pathways. It inhibits the NALP3 inflammasome, which is crucial in the innate immune response, thereby reducing the production of pro-inflammatory cytokines such as IL-1β .

- Neutrophil Activity Suppression : Research indicates that this compound can inhibit neutrophil chemotaxis and superoxide production. This effect is mediated through microtubule disruption and occurs at concentrations lower than those required for inhibiting cell migration .

- Endothelial Function : this compound has demonstrated anti-fibrotic properties and beneficial effects on endothelial function, suggesting its potential in treating cardiovascular conditions .

Therapeutic Uses

This compound's therapeutic applications extend beyond gout treatment. Some notable uses include:

- Familial Mediterranean Fever (FMF) : this compound is a standard treatment for FMF, helping to prevent attacks and associated complications.

- Cardiovascular Diseases : Its anti-inflammatory properties are being researched for applications in atherosclerosis and pericarditis .

- Osteoarthritis : There is growing interest in using this compound for managing osteoarthritis due to its effects on inflammation and pain relief.

Case Studies

Several studies highlight the efficacy of this compound in various conditions:

- Gout Management : A clinical trial demonstrated that this compound significantly reduced the frequency of gout flares compared to placebo, with participants reporting improved quality of life .

- FMF Treatment : Long-term studies have shown that patients with FMF who received this compound experienced fewer attacks and reduced risk of amyloidosis .

- Cardiovascular Outcomes : A study involving patients with coronary artery disease found that this compound administration led to a significant reduction in inflammatory markers and cardiovascular events over a follow-up period .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

- Inflammasome Inhibition : this compound's role in inhibiting the NALP3 inflammasome suggests it could be a novel therapeutic target for chronic inflammatory diseases .

- Neutrophil Modulation : Studies indicate that this compound can selectively suppress neutrophil responses to inflammatory stimuli, potentially offering a new approach to manage acute inflammatory conditions .

Summary Table of Biological Activities

特性

IUPAC Name |

N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-16(24)17(25)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGILOMAMBLWNG-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60878565 | |

| Record name | COLCHICEINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-27-0 | |

| Record name | Colchiceine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colchiceine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COLCHICEINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | COLCHICEINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | COLCHICEINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Colchiceine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COLCHICEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ30158L57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of colchiceine?

A1: this compound has the molecular formula C21H23NO6 and a molecular weight of 385.41 g/mol. [, ]

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ a combination of spectroscopic methods to study this compound, including:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide valuable insights into the structure and tautomeric behavior of this compound. [, ]

- Fourier-Transform Infrared (FT-IR): This technique helps identify functional groups and study the interaction of this compound with metal ions. []

- Ultraviolet-Visible (UV-Vis): UV-Vis spectroscopy is useful for studying the electronic transitions and complexation behavior of this compound. [, ]

- Fast Atom Bombardment Mass Spectrometry (FAB MS): This technique aids in determining the molecular weight and fragmentation pattern of this compound and its complexes. []

Q3: How does this compound differ from colchicine in terms of its interaction with tubulin?

A3: While both compounds affect microtubule function, this compound binds to tubulin with significantly lower affinity compared to colchicine. [, ] This difference contributes to the distinct biological activities observed for each compound. [, ]

Q4: Does this compound exhibit antifungal activity?

A4: Yes, this compound demonstrates antifungal activity, often surpassing the potency of colchicine. [] Complexation with metal cations can further enhance this antifungal potency. [] Notably, this compound complexes demonstrated significant efficacy against A. pullulans. []

Q5: Can this compound interact with biological membranes?

A5: Unlike colchicine, this compound can bind to various biological membranes, including erythrocyte ghosts, plasma membranes, and synaptosomes. [] This interaction appears to be specific and calcium-dependent, involving gangliosides present within these membranes. []

Q6: Does this compound exhibit any catalytic properties?

A6: While not a traditional catalyst, this compound displays intriguing interactions with enzymes. It can protect enzymes with essential sulfhydryl groups from inactivation, potentially by preventing their oxidation. [] This protective effect could be relevant to its biological activity.

Q7: Does the tautomeric equilibrium of this compound play a role in its biological activity?

A8: The existence of both this compound and isothis compound tautomers is well-documented. [, , ] While both forms can exist in solution, the isocolchicine form is generally less biologically active. [] Synthetic strategies often aim to favor the formation of the desired tautomer to enhance biological activity. []

Q8: What is known about the toxicity of this compound compared to colchicine?

A9: While both compounds exhibit toxicity, this compound generally displays a more favorable safety profile compared to colchicine. [] This difference could be attributed to variations in their metabolism and distribution within the body. [, ]

Q9: Are there any long-term toxicity concerns associated with this compound?

A9: Long-term toxicity studies on this compound are limited. More research is needed to fully assess its potential for chronic toxicity and compare it directly to colchicine.

Q10: What are the potential therapeutic applications of this compound?

A10: this compound holds promise for several therapeutic applications, including:

- Antifungal agent: Its potent antifungal activity, especially against specific fungi like A. pullulans, warrants further investigation for developing novel antifungal therapies. []

- Liver disease: Studies suggest that this compound may be beneficial in treating chronic liver diseases and fibrosis, potentially by modulating collagen metabolism and reducing oxidative stress. [, ]

- Anti-inflammatory agent: While less potent than colchicine, this compound exhibits anti-inflammatory effects, particularly in models of gouty arthritis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。